7-(2-Hydroxyethyl)guanine
Overview
Description
7-(2-Hydroxyethyl)guanine is a significant DNA adduct formed by the interaction of ethylene oxide with DNA, and it is used as a biomarker for exposure to ethylene oxide . It is also a product of the reaction of vinyl compounds, such as styrene, with DNA, where the alkylation mainly occurs at the N-7 position of guanine . This adduct does not affect the hydrogen bonding to the complementary DNA strand, but it is a prevalent site of alkylation, representing about 90% of the alkylated DNA sites .
Synthesis Analysis
The synthesis of 7-(2-Hydroxyethyl)guanine and related compounds has been achieved through various methods. One approach involves the alkylation of 2-amino-6-chloropurine with allyl-protected bromohydrins, followed by hydrolysis and deprotection to yield the hydroxy(phenyl)ethylguanines . Another method uses allyl-protected bromohydrins as synthetic equivalents of styrene oxide to alkylate precursors to guanine . Additionally, a convenient and economical synthesis from guanine was developed for the related compound acyclovir, which is an antiherpetic agent .
Molecular Structure Analysis
The molecular structure of 7-(2-Hydroxyethyl)guanine is characterized by the addition of a hydroxyethyl group to the N-7 position of guanine. This modification does not disrupt the base pairing with cytosine, which allows the adduct to remain in the DNA without immediate effects on the genetic code . The molecular interactions and electron transfer properties of guanine and its derivatives have been studied using computational methods, providing insights into the spectroscopic properties and potential for designing fluorescently labeled nucleotide probes .
Chemical Reactions Analysis
The primary chemical reaction involving 7-(2-Hydroxyethyl)guanine is its formation through the alkylation of guanine bases in DNA by ethylene oxide . This reaction is a key step in the genotoxicity of ethylene oxide and other vinyl compounds. The persistence and removal of this adduct from DNA involve chemical depurination and DNA repair mechanisms, with the rate of removal varying across different tissues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(2-Hydroxyethyl)guanine include its stability in DNA and its role as a marker of genotoxic exposure. The adduct is stable enough to be detected and quantified using techniques such as gas chromatography/mass spectrometry, which is crucial for assessing the genotoxicity of ethylene oxide . The formation and persistence of 7-(2-Hydroxyethyl)guanine in DNA are dose-dependent, with higher exposures to ethylene oxide leading to increased alkylation efficiency .
Scientific Research Applications
DNA Adducts and Marker of Exposure
7-(2-Hydroxyethyl)guanine is significant in the study of DNA adducts, particularly as a marker of exposure to certain chemicals. Novák, Linhart, and Dvorˇáková (2004) synthesized 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines as DNA adducts derived from styrene 7,8‐Oxide, showcasing its application in understanding DNA modifications due to chemical exposure (Novák, Linhart, & Dvorˇáková, 2004).
Molecular Dosimetry
Walker et al. (1992) explored the formation and persistence of 7-(2-hydroxyethyl)guanine in DNA of rats and mice exposed to ethylene oxide. This study is critical in molecular dosimetry, helping to quantify DNA modifications following chemical exposure (Walker et al., 1992).
Development of Monoclonal Antibodies
The development of monoclonal antibodies for 7-(2-Hydroxyethyl)guanine, as studied by Young et al. (1990), demonstrates its importance in creating sensitive detection methods for DNA adducts. This is crucial in biochemical research for understanding and quantifying DNA alterations (Young et al., 1990).
High-Performance Liquid Chromatography
Leclercq, Laurent, and De Pauw (1997) developed a method using high-performance liquid chromatography/electrospray mass spectrometry for analyzing 7-(2-hydroxyethyl)guanine, demonstrating its application in analytical chemistry for precise DNA adduct quantification (Leclercq, Laurent, & De Pauw, 1997).
Investigating DNA Modification Processes
Scherer et al. (1981) explored the modification of deoxyguanosine by chloroethylene oxide, providing insights into the interaction between DNA and reactive metabolites. This research is pivotal in understanding the molecular mechanisms of DNA modifications (Scherer et al., 1981).
properties
IUPAC Name |
2-amino-7-(2-hydroxyethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAWYYAMQRJCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201703 | |
Record name | N(7)-Hydroxyethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxyethyl)guanine | |
CAS RN |
53498-52-5 | |
Record name | N(7)-Hydroxyethylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(7)-Hydroxyethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.